6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXILGTYMNJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-94-1 | |
| Record name | 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-647361 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of WAY-647361 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of WAY-647361 follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Regulatory Compliance: The production process adheres to regulatory guidelines to ensure safety and efficacy.
Chemical Reactions Analysis
Types of Reactions
WAY-647361 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: WAY-647361 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
WAY-647361 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting PI3K-related pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PI3K.
Mechanism of Action
WAY-647361 exerts its effects by inhibiting the PI3K enzyme. The inhibition of PI3K disrupts the signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis (programmed cell death) in cancer cells. The molecular targets include the PI3K enzyme and downstream signaling molecules such as AKT and mTOR .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Furo[2,3-d]pyrimidine Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Findings :
- Methyl vs. Ethyl Groups : The ethyl substituent in the 3-position increases lipophilicity, which may enhance bioavailability but reduce aqueous solubility .
- Carboxylic Acid vs. Ester : The ethyl ester derivative (Table 1) lacks the acidic proton, making it more suitable for prodrug strategies or passive diffusion across biological membranes .
Heterocycle Variations: Furo vs. Thieno vs. Pyrrolo Pyrimidines
Table 2: Heterocycle Comparisons
Key Findings :
- Furan vs. Thiophene : Thiophene derivatives exhibit greater metabolic stability due to sulfur’s resistance to oxidative degradation but may exhibit higher toxicity .
- Pyrrolo[2,3-d]pyrimidines : The pyrrole ring introduces additional nitrogen atoms, improving interactions with nucleic acid targets (e.g., kinase inhibitors) .
Functional Group Modifications and Electronic Effects
Table 3: Substituent Electronic Effects
Key Findings :
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity, making derivatives more reactive in coupling reactions (e.g., Suzuki-Miyaura) .
- Thiol Groups : Introduce redox activity and metal-binding capabilities, useful in chelation therapy or enzyme inhibition .
Biological Activity
6-Methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid (CAS Number: 852399-94-1) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on available literature, including structural information, pharmacological properties, and relevant case studies.
Structural Information
The molecular formula of this compound is . The compound has a complex structure characterized by a fused furo-pyrimidine ring system. Below is a summary of its structural properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₄ |
| SMILES | CC1=C(C2=C(O1)N=CNC2=O)C(=O)O |
| InChI | InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5... |
| InChIKey | FUUXILGTYMNJST-UHFFFAOYSA-N |
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies suggest that furo-pyrimidine derivatives can scavenge free radicals and inhibit lipid peroxidation. The presence of functional groups in the structure may enhance these activities, although specific data for this compound is sparse.
Enzyme Inhibition
Enzyme inhibition studies are vital in understanding the therapeutic potential of this compound. Similar compounds have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, including:
- Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in Alzheimer's disease treatment.
- Cyclooxygenases (COX) : Compounds with anti-inflammatory properties often target COX enzymes.
Case Study 1: Inhibition of Cholinesterases
A study evaluating similar furo-pyrimidine derivatives demonstrated dual inhibition against AChE and BChE with IC50 values ranging from 5.4 μM to 10.4 μM. This suggests potential for therapeutic applications in neurodegenerative diseases .
Case Study 2: Antioxidant Evaluation
In vitro assays have shown that certain derivatives possess significant antioxidant activity, with IC50 values indicating effective scavenging of DPPH radicals. The structure-activity relationship indicates that modifications to the furo-pyrimidine framework can enhance antioxidant capacity .
Q & A
Q. What are the established synthetic routes for 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid, and what reaction conditions are optimal?
The synthesis of this compound and its analogs typically involves cyclocondensation reactions. For example, similar pyrimidine derivatives are synthesized via one-pot Biginelli-like reactions using aldehydes, urea, and β-keto esters under acidic conditions. Optimization of catalysts (e.g., HCl, Lewis acids like BF₃·Et₂O) and solvent systems (e.g., ethanol, acetic acid) is critical. In a related study, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using benzaldehyde, highlighting the role of aldehyde substituents in directing cyclization . Reaction temperatures (80–100°C) and reflux durations (6–12 hours) significantly influence yield and purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of techniques:
- X-ray crystallography : Provides definitive bond lengths, angles, and spatial arrangements. For instance, ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate was characterized via single-crystal X-ray diffraction, confirming the fused furopyrimidine core .
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm), while ¹³C NMR confirms carbonyl (δ 165–175 ppm) and aromatic carbons.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is commonly used. For polar derivatives, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can improve resolution. Recrystallization from ethanol or methanol is effective for obtaining high-purity crystals, as demonstrated in the isolation of dihydropyrimidine analogs .
Q. What safety precautions should be observed during handling and storage?
Based on safety data sheets for structurally related compounds:
- Storage : Keep in amber glass containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis .
- Hazards : While specific hazards for this compound are unclassified, similar pyrimidines may exhibit irritant properties. Use PPE (gloves, goggles) and work in a fume hood.
Advanced Research Questions
Q. How can regioselectivity challenges in furo[2,3-d]pyrimidine synthesis be systematically addressed?
Regioselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization at the 5-position.
- Substituent effects : Electron-withdrawing groups on aldehydes direct nucleophilic attack to specific positions. For example, trifluoromethyl groups enhance electrophilicity at the 4-position, as seen in derivatives with 3,5-bis(trifluoromethyl)phenyl substituents .
- Catalytic systems : Lewis acids like ZnCl₂ can stabilize transition states to favor desired regioisomers.
Q. How should contradictory spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?
Contradictions may arise from tautomerism or impurities. Use:
Q. What computational methods predict the compound’s reactivity and electronic properties for medicinal chemistry applications?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For analogs, MEP (Molecular Electrostatic Potential) maps revealed nucleophilic regions at the carbonyl oxygen .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
Q. What strategies optimize the compound’s solubility for in vitro bioassays?
- Salt formation : Use sodium or potassium salts of the carboxylic acid group.
- Co-solvent systems : DMSO (≤10%) or cyclodextrin-based formulations enhance aqueous solubility.
- Prodrug derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability, as demonstrated in related pyrimidine carboxylates .
Q. How can researchers analyze degradation products under accelerated stability conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13).
- LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the furo ring or decarboxylation).
- Kinetic modeling : Determines activation energy (Eₐ) using Arrhenius plots to predict shelf life .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data across studies?
- Standardize assay protocols : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results.
- Control for purity : Impurities >95% (by HPLC) are critical; bioactive contaminants (e.g., residual catalysts) may confound results.
- Meta-analysis : Cross-reference data with structurally validated analogs, such as antibacterial dihydropyrimidines, to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
